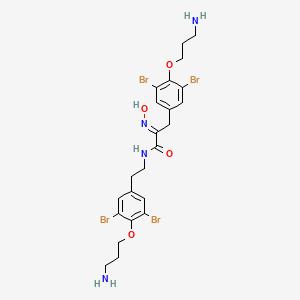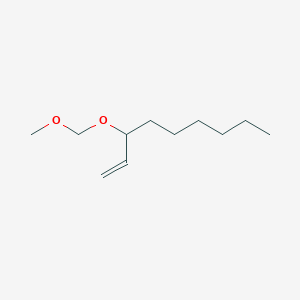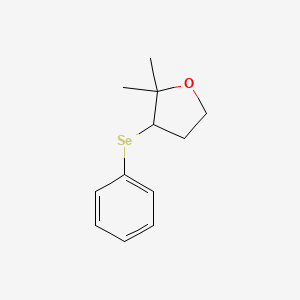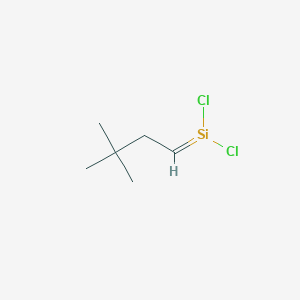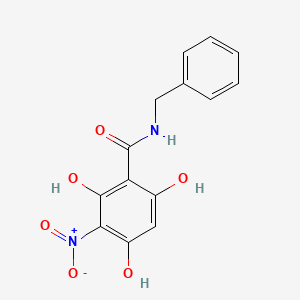
N-Benzyl-2,4,6-trihydroxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2,4,6-trihydroxy-3-nitrobenzamide is an organic compound with a complex structure that includes a benzyl group, multiple hydroxyl groups, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2,4,6-trihydroxy-3-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of a benzyl-substituted benzamide, followed by hydroxylation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The hydroxylation step often involves the use of strong bases like sodium hydroxide or potassium hydroxide in the presence of an oxidizing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction parameters can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2,4,6-trihydroxy-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are often used for hydrogenation.
Substitution: Electrophilic reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzyl compounds.
Scientific Research Applications
N-Benzyl-2,4,6-trihydroxy-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-Benzyl-2,4,6-trihydroxy-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl groups may also play a role in binding to enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2,4,6-trihydroxybenzamide: Lacks the nitro group, which may result in different reactivity and biological activity.
N-Benzyl-3-nitrobenzamide: Lacks the hydroxyl groups, affecting its solubility and interaction with biological targets.
2,4,6-Trihydroxy-3-nitrobenzamide: Lacks the benzyl group, which may influence its ability to undergo certain chemical reactions.
Uniqueness
N-Benzyl-2,4,6-trihydroxy-3-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydroxyl and nitro groups allows for a wide range of chemical modifications and applications.
Properties
CAS No. |
129227-97-0 |
|---|---|
Molecular Formula |
C14H12N2O6 |
Molecular Weight |
304.25 g/mol |
IUPAC Name |
N-benzyl-2,4,6-trihydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C14H12N2O6/c17-9-6-10(18)12(16(21)22)13(19)11(9)14(20)15-7-8-4-2-1-3-5-8/h1-6,17-19H,7H2,(H,15,20) |
InChI Key |
TUPKTPUXGINPSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C(=C(C=C2O)O)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine](/img/structure/B14286388.png)
![4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid](/img/structure/B14286395.png)
![1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one](/img/structure/B14286404.png)
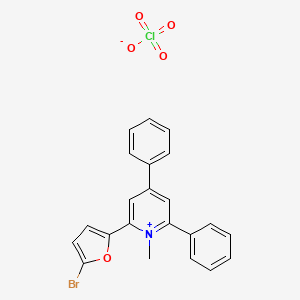


![4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate](/img/structure/B14286428.png)


![1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene](/img/structure/B14286448.png)
